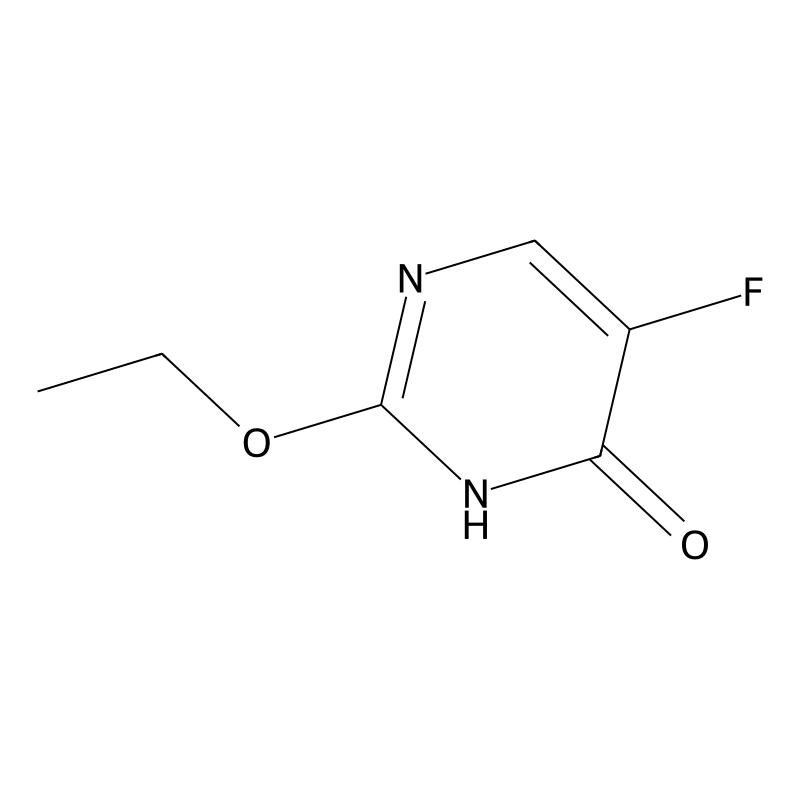

2-Ethoxy-5-fluorouracil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Identity and Background:

-Ethoxy-5-fluorouracil (2-EFU) is an organic compound classified as a fluoropyrimidine. It shares a similar structure to the well-known chemotherapeutic agent 5-fluorouracil (5-FU) but with an additional ethoxy group attached to the second carbon position. While not currently used as a therapeutic agent itself, 2-EFU has been investigated in scientific research for various purposes, primarily related to its potential implications for 5-FU treatment.

Potential Applications:

Prodrug Strategy:

One major area of research exploring 2-EFU revolves around its potential as a prodrug for 5-FU. Prodrugs are inactive compounds that are converted into their active forms within the body. The rationale behind this approach is to improve the therapeutic profile of 5-FU by addressing some of its limitations, such as:

- Limited solubility: 5-FU poorly dissolves in water, hindering its administration through certain routes, such as oral delivery. 2-EFU, with its additional ethoxy group, exhibits improved water solubility, potentially offering a more versatile delivery option.

- Gastrointestinal (GI) toxicity: 5-FU can cause significant GI side effects like nausea, vomiting, and diarrhea. 2-EFU, being inactive until converted to 5-FU, might offer a way to reduce these side effects by limiting 5-FU activation in the GI tract.

Studies have demonstrated that 2-EFU can be enzymatically converted to 5-FU within cells, suggesting its potential as a prodrug strategy. However, further research is needed to evaluate its efficacy, safety, and overall therapeutic benefits compared to existing 5-FU formulations [, ].

2-Ethoxy-5-fluorouracil, also known as 2-Ethoxy-5-fluoropyrimidin-4(1H)-one, is a fluorinated pyrimidine derivative with the molecular formula and a molecular weight of approximately 158.13 g/mol. This compound is characterized by the presence of an ethoxy group at the 2-position and a fluorine atom at the 5-position of the pyrimidine ring. It serves as an important structural analog of 5-fluorouracil, which is widely used in cancer therapy due to its antimetabolite properties. The compound exhibits significant biochemical interactions, particularly affecting nucleic acid metabolism by misincorporating fluoronucleotides into RNA and DNA .

- Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles, facilitated by reagents like sodium hydride or potassium carbonate.

- Oxidation and Reduction: The compound can undergo oxidation to yield corresponding oxides or reduction to produce deoxy derivatives.

- Hydrolysis: The ethoxy group can be hydrolyzed to yield 5-fluorouracil under acidic or basic conditions.

Common Reagents and Conditions- Nucleophilic Substitution: Sodium hydride, dimethylformamide, dimethyl sulfoxide.

- Oxidation: Hydrogen peroxide, potassium permanganate.

- Reduction: Sodium borohydride, lithium aluminum hydride.

- Hydrolysis: Acidic or basic aqueous solutions.

The biological activity of 2-Ethoxy-5-fluorouracil is primarily attributed to its role as an antimetabolite. It acts by inhibiting thymidylate synthase, leading to disrupted DNA and RNA synthesis. This inhibition results in cell death, making it effective against rapidly dividing cancer cells. Additionally, it can lead to the formation of fraudulent RNA when incorporated in place of uridine triphosphate, further interfering with protein synthesis .

The synthesis of 2-Ethoxy-5-fluorouracil typically involves the reaction of 5-fluorouracil with ethyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The general approach includes:

- Starting Materials: 5-Fluorouracil and ethyl iodide.

- Reaction Conditions: Conducted under controlled temperature and pressure to optimize yield.

- Purification: Final products are often purified through recrystallization or chromatographic techniques to ensure high purity levels .

Studies have shown that 2-Ethoxy-5-fluorouracil interacts with various enzymes involved in nucleotide metabolism. Its mechanism involves binding to thymidylate synthase, forming a ternary complex that disrupts normal cellular functions. Additionally, it can influence other biochemical pathways leading to altered cell cycle dynamics and apoptosis in cancer cells .

Similar CompoundsCompound Name Structure/Characteristics Unique Features 5-Fluorouracil A widely used chemotherapeutic agent Directly inhibits DNA synthesis via thymidylate synthase 2-Ethoxy-4(1H)-pyrimidinone Another fluorinated pyrimidine derivative Different substituents on the pyrimidine ring Fluorouracil Related Compound F An impurity in the synthesis of 5-fluorouracil Structural similarity but different biological activity

Uniqueness

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| 5-Fluorouracil | A widely used chemotherapeutic agent | Directly inhibits DNA synthesis via thymidylate synthase |

| 2-Ethoxy-4(1H)-pyrimidinone | Another fluorinated pyrimidine derivative | Different substituents on the pyrimidine ring |

| Fluorouracil Related Compound F | An impurity in the synthesis of 5-fluorouracil | Structural similarity but different biological activity |

The synthesis of fluorinated pyrimidines represents a significant milestone in medicinal chemistry, with 2-Ethoxy-5-fluorouracil being an important member of this class of compounds [7] [8]. The development of fluorinated pyrimidine synthesis methodologies can be traced back to the mid-20th century, when researchers began exploring the incorporation of fluorine atoms into pyrimidine structures [19]. The historical progression of these synthetic approaches has been characterized by continuous refinement and innovation in reaction conditions, catalysts, and reagent systems [9].

Early synthetic routes for fluorinated pyrimidines primarily relied on direct fluorination of uracil derivatives using harsh fluorinating agents such as elemental fluorine (F₂) [19] [20]. In 1964, Banks and colleagues pioneered the use of perfluoro-N-fluoropiperidine as a fluorinating agent, marking one of the first significant advances in the field [19]. This approach, while groundbreaking, suffered from low yields and limited applicability, with fluorination yields typically below 40% [19].

The 1970s witnessed further developments in fluorinated pyrimidine synthesis with the introduction of more selective fluorinating methodologies [20]. A notable advancement came in 1981 when researchers developed a method based on the use of fluorine/nitrogen mixtures in acetic acid, which produced 6-acetoxy-5-fluoro-5,6-dihydrouracil as an intermediate that could be subsequently converted to 5-fluorouracil [20]. This approach represented a significant improvement in yield and selectivity compared to earlier methods [9] [20].

The synthesis of 2-Ethoxy-5-fluorouracil specifically emerged as researchers sought to create modified fluorouracil derivatives with enhanced properties [7] [8]. The compound, with molecular formula C₆H₇FN₂O₂ and a molecular weight of 158.132 g/mol, features a distinctive structure where an ethoxy group is attached at the 2-position of the 5-fluorouracil scaffold [7]. This structural modification significantly alters the compound's physicochemical properties compared to the parent 5-fluorouracil [8].

By the 1980s, more sophisticated approaches for fluorinated pyrimidine synthesis had been developed, including the use of N-fluoropyridinium salts introduced by Umemoto and colleagues in 1986 [19]. These reagents represented a significant advancement as they were stable, reactive, and easy to handle compared to earlier fluorinating agents [19]. The development of these reagents expanded the synthetic toolkit available for creating compounds like 2-Ethoxy-5-fluorouracil [19].

Contemporary Fluorination Techniques

Modern approaches to the synthesis of 2-Ethoxy-5-fluorouracil and related fluorinated pyrimidines have evolved significantly, incorporating innovative reagents, catalysts, and reaction conditions that offer improved efficiency, selectivity, and environmental compatibility [4] [9]. Contemporary fluorination techniques can be broadly categorized into several distinct methodological approaches, each with specific advantages for the synthesis of compounds like 2-Ethoxy-5-fluorouracil [21].

Nucleophilic fluorination represents one of the most widely employed contemporary approaches for introducing fluorine into pyrimidine structures [9]. This method typically involves the use of fluoride sources such as potassium fluoride, cesium fluoride, or tetrabutylammonium fluoride to displace leaving groups in suitable precursors [16] [21]. For the synthesis of 2-Ethoxy-5-fluorouracil, nucleophilic fluorination can be employed to introduce the fluorine atom at the 5-position of the pyrimidine ring, followed by subsequent functionalization to incorporate the ethoxy group at the 2-position [16].

Electrophilic fluorination techniques have also gained prominence in contemporary fluorinated pyrimidine synthesis [19] [23]. These approaches utilize electrophilic fluorinating agents such as Selectfluor, N-fluorobenzenesulfonimide (NFSI), or N-fluoropyridinium salts to introduce fluorine atoms into electron-rich substrates [19]. The development of these reagents has significantly expanded the scope of fluorination reactions, enabling the synthesis of complex fluorinated pyrimidines under mild conditions with high regioselectivity [19] [23].

A particularly notable contemporary approach for the synthesis of 2-Ethoxy-5-fluorouracil involves the direct ethoxylation of 5-fluorouracil . This method typically employs ethyl iodide as the ethylating agent in the presence of a suitable base such as sodium hydride, with the reaction conducted in an aprotic solvent like dimethylformamide at elevated temperatures . This approach offers a straightforward route to 2-Ethoxy-5-fluorouracil with good yields and selectivity [15].

Building block approaches represent another significant contemporary strategy for fluorinated pyrimidine synthesis [21]. This methodology utilizes pre-fluorinated building blocks to construct the target molecules, thereby avoiding the need for direct fluorination of complex intermediates [21]. For instance, potassium (Z)-2-cyano-2-fluoroethenolate has been employed as a versatile building block for the synthesis of various fluorinated pyrimidines under mild conditions [21]. This approach offers advantages in terms of regioselectivity and functional group compatibility [9] [21].

Photoredox catalysis has emerged as a cutting-edge technique for the synthesis of fluorinated compounds, including pyrimidine derivatives [23]. This approach utilizes visible light and photocatalysts to generate reactive intermediates that can participate in fluorination reactions under mild conditions [23]. The application of photoredox catalysis to fluorinated pyrimidine synthesis has enabled novel transformations that were previously challenging or impossible using conventional methods [23].

Solvent Systems and Catalytic Optimization

The choice of solvent system and catalytic conditions plays a crucial role in the efficiency, selectivity, and sustainability of 2-Ethoxy-5-fluorouracil synthesis [5] [16]. Optimizing these parameters has been a focus of significant research efforts, leading to the development of various solvent systems and catalytic approaches tailored to specific synthetic routes for fluorinated pyrimidines [15] [22].

Aprotic polar solvents such as dimethylformamide (DMF), dimethylacetamide (DMA), and dimethyl sulfoxide (DMSO) have traditionally been employed for the synthesis of 2-Ethoxy-5-fluorouracil and related compounds [15]. These solvents effectively solubilize both organic substrates and inorganic reagents, facilitating nucleophilic substitution reactions involved in fluorination and ethoxylation steps [15]. However, their high boiling points and environmental concerns have prompted the exploration of alternative solvent systems [15] [22].

Acetonitrile represents another commonly used solvent for fluorinated pyrimidine synthesis, offering advantages in terms of moderate polarity, relatively low boiling point, and compatibility with various reagents and catalysts [5] [22]. For the synthesis of 2-Ethoxy-5-fluorouracil, acetonitrile has been employed in conjunction with bases such as potassium carbonate or triethylamine to facilitate ethoxylation reactions [15].

Fluorinated solvents have emerged as specialized media for certain fluorination reactions [18] [22]. Solvents such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can enhance the reactivity and selectivity of fluorination processes through hydrogen bonding interactions and stabilization of reaction intermediates [18] [22]. These solvents have been particularly valuable for challenging fluorination reactions, although their application to 2-Ethoxy-5-fluorouracil synthesis specifically remains limited in the literature [18] [22].

Mixed solvent systems have gained attention for their ability to combine the advantageous properties of different solvents [22]. For instance, dichloromethane/trifluoroethanol mixtures have demonstrated synergistic effects in certain fluorination reactions, enhancing reactivity through a combination of intermediate stabilization and improved reagent solubility [22]. The optimization of such mixed solvent systems represents an active area of research in fluorinated pyrimidine synthesis [16] [22].

| Solvent System | Advantages | Applications in 2-Ethoxy-5-fluorouracil Synthesis |

|---|---|---|

| DMF/DMA/DMSO | High polarity, good solubilizing properties | Ethoxylation reactions, nucleophilic fluorinations [15] |

| Acetonitrile | Moderate polarity, lower boiling point | Base-mediated substitution reactions [5] [15] |

| Fluorinated alcohols (TFE, HFIP) | Enhanced reactivity through H-bonding | Specialized fluorination reactions [18] [22] |

| Mixed systems (DCM/TFE) | Synergistic effects, balanced properties | Contemporary fluorination approaches [22] |

| Perfluorocarbons | Recyclability, reduced explosion hazards | Halex process for chlorine-fluorine exchange [16] |

Catalytic optimization has been equally important in advancing the synthesis of 2-Ethoxy-5-fluorouracil [15] [16]. Heterogeneous catalysts such as ammonium sulfate coated hydrothermal carbon (AS@HTC) have demonstrated efficiency in N-alkylation reactions of pyrimidines, which are relevant to the synthesis of 2-Ethoxy-5-fluorouracil [15]. These catalysts offer advantages in terms of recyclability, with studies showing that they can be reused for at least three reaction cycles with only minimal loss of activity [15].

Metal-based catalysts have also been explored for fluorinated pyrimidine synthesis [4] [10]. Transition metals such as palladium, copper, and nickel have been employed to facilitate various transformations involved in the synthesis of fluorinated pyrimidines [4] [10]. For instance, nickel complexes have been utilized in transmetalation reactions for the synthesis of fluorinated aromatic compounds, which could potentially be applied to pyrimidine systems [10].

Microfluidic Reactor-based Synthesis Approaches

Microfluidic reactor technology represents a cutting-edge approach for the synthesis of fluorinated compounds, including 2-Ethoxy-5-fluorouracil, offering significant advantages in terms of reaction control, efficiency, and safety [6] [11]. These systems utilize miniaturized reaction channels with dimensions typically in the micrometer range, enabling precise control over reaction parameters such as temperature, pressure, and mixing [11] [14].

The application of microfluidic reactors to fluorinated pyrimidine synthesis has been driven by several key advantages of this technology [6] [11]. The high surface-area-to-volume ratios characteristic of microfluidic channels facilitate efficient heat and mass transfer, enabling better temperature control and more uniform mixing compared to conventional batch reactors [14]. This is particularly valuable for fluorination reactions, which are often highly exothermic and require careful temperature management to prevent side reactions and ensure selectivity [6] [11].

For the synthesis of compounds like 2-Ethoxy-5-fluorouracil, microfluidic reactors offer enhanced safety profiles when handling reactive fluorinating agents [6] [11]. The small volumes involved in microfluidic systems minimize the quantities of potentially hazardous reagents present at any given time, reducing risks associated with runaway reactions or explosive decomposition [6]. This safety advantage is particularly significant when working with electrophilic fluorinating agents or elemental fluorine, which have traditionally posed handling challenges in conventional batch processes [6] [11].

A notable application of microfluidic technology in fluorinated pyrimidine synthesis involves the use of continuous flow systems for the production of 5-fluorouracil, a key precursor to 2-Ethoxy-5-fluorouracil [1] [6]. These systems typically employ a series of interconnected microreactors, each optimized for a specific transformation in the synthetic sequence [11] [14]. For instance, a microfluidic system for 5-fluorouracil synthesis might include dedicated modules for fluorination, hydrolysis, and purification steps, all integrated into a continuous process [1] [6].

The development of specialized microfluidic reactor designs has further enhanced the applicability of this technology to fluorinated pyrimidine synthesis [11] [14]. For example, corning straight channel modules and "heart" microchannel reaction modules have been employed in continuous flow systems for fluorination reactions [1]. These specialized designs optimize fluid dynamics and mixing patterns to enhance reaction efficiency and selectivity [1] [11].

Microfluidic batch reactors represent another important variant of this technology, offering advantages for certain synthetic transformations involved in 2-Ethoxy-5-fluorouracil production [11]. These systems typically feature small reaction cavities (e.g., 50 μL) with multiple ports for gases and liquids, each equipped with mechanical valves capable of withstanding elevated pressures [11]. The unique design of these reaction cavities minimizes liquid losses during filling and evaporation, enhancing overall process efficiency [11].

A key innovation in microfluidic reactor technology for fluorinated compound synthesis is the development of fluoride concentration systems [11]. These systems utilize micro ion-exchange columns to concentrate fluoride anions from dilute solutions, achieving concentration efficiencies of up to 95% [11]. This capability is particularly valuable for radiochemical applications but also has potential utility in the synthesis of compounds like 2-Ethoxy-5-fluorouracil, where efficient handling of fluoride sources can enhance reaction performance [10] [11].

Temperature control represents another critical aspect of microfluidic reactor design for fluorinated pyrimidine synthesis [1] [11]. Advanced systems incorporate thermoelectric heaters capable of rapidly heating reaction mixtures to temperatures up to 180°C, enabling efficient execution of high-temperature transformations that might be involved in 2-Ethoxy-5-fluorouracil synthesis [11]. This precise temperature control contributes to improved reaction selectivity and reduced formation of byproducts [1] [11].

Purity

Quantity

XLogP3

Appearance

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H412 (25%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant